3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide
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Overview
Description
3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core with a 3-chlorobenzenesulfonamido group and a furan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the 3-chlorobenzenesulfonamido Group:
Attachment of the Furan-2-ylmethyl Group: The final step involves the alkylation of the benzamide core with a furan-2-ylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the benzamide core can be reduced to an amine.
Substitution: The chlorine atom in the 3-chlorobenzenesulfonamido group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Amino derivatives of the benzamide core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The furan ring and the sulfonamido group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(4-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a different position of the chlorine atom.
3-(3-bromobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide: Similar structure but with a bromine atom instead of chlorine.
3-(3-chlorobenzenesulfonamido)-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
3-(3-chlorobenzenesulfonamido)-N-[(furan-2-yl)methyl]benzamide is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the furan ring and the 3-chlorobenzenesulfonamido group provides a unique reactivity profile and potential for diverse applications.
Properties
IUPAC Name |
3-[(3-chlorophenyl)sulfonylamino]-N-(furan-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O4S/c19-14-5-2-8-17(11-14)26(23,24)21-15-6-1-4-13(10-15)18(22)20-12-16-7-3-9-25-16/h1-11,21H,12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNUSIQGYUYDGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC(=CC=C2)Cl)C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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